molecular formula C19H16ClF2N3O3S B2713472 6-chloro-3-[1-(2,4-difluorobenzenesulfonyl)piperidin-4-yl]-3,4-dihydroquinazolin-4-one CAS No. 1226455-80-6

6-chloro-3-[1-(2,4-difluorobenzenesulfonyl)piperidin-4-yl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2713472
CAS No.: 1226455-80-6
M. Wt: 439.86
InChI Key: NKMQVIHGIQMBSL-UHFFFAOYSA-N
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Description

6-chloro-3-[1-(2,4-difluorobenzenesulfonyl)piperidin-4-yl]-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C19H16ClF2N3O3S and its molecular weight is 439.86. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition and Anticonvulsant Action

Compounds related to "4-cyclohexyl-N-[2-(piperazin-1-ylsulfonyl)ethyl]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide" have been identified as potent inhibitors of human carbonic anhydrase (CA), with significant applications in addressing conditions like epilepsy. For instance, novel benzenesulfonamide derivatives have shown low nanomolar inhibitory action against specific CA isoforms, which play a crucial role in epileptogenesis. Additionally, some derivatives have demonstrated effective seizure protection in animal models, pointing towards their potential in developing new anticonvulsant medications (Mishra et al., 2017).

Anticancer Activity

Research into sulfonamide compounds has also extended into oncology, with several studies highlighting their potential as antitumor agents. A particular focus has been on the development of novel sulfonamides that inhibit carbonic anhydrase IX and XII, which are associated with tumor growth and metastasis. This inhibition presents a promising avenue for the treatment of hypoxic tumors, offering a targeted approach to cancer therapy. The structural flexibility of these compounds allows for the optimization of their selectivity and potency against tumor-associated CA isozymes, potentially leading to more effective cancer treatments (Alafeefy et al., 2015).

Structural and Physical Characterization

The structural and physical properties of benzenesulfonamide derivatives, including those similar to the compound , have been extensively studied to understand their interaction mechanisms and stability. These investigations include the synthesis and crystallography of such compounds, providing valuable insights into their potential applications and how modifications to their structure could enhance their biological activity or stability for various applications (Kumar et al., 2007).

Novel Antimicrobial Agents

Derivatives of "4-cyclohexyl-N-[2-(piperazin-1-ylsulfonyl)ethyl]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide" have been explored for their antimicrobial properties, with some compounds showing significant activity against various strains of bacteria and fungi. This research indicates the potential of these compounds to serve as bases for developing new antimicrobial drugs, addressing the growing concern of antibiotic resistance (Desai et al., 2016).

Properties

IUPAC Name

6-chloro-3-[1-(2,4-difluorophenyl)sulfonylpiperidin-4-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF2N3O3S/c20-12-1-3-17-15(9-12)19(26)25(11-23-17)14-5-7-24(8-6-14)29(27,28)18-4-2-13(21)10-16(18)22/h1-4,9-11,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMQVIHGIQMBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=C(C=C3)Cl)S(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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